

discovery and history of 3-Nonoxypropan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nonoxypropan-1-amine

Cat. No.: B15181736

[Get Quote](#)

3-Nonoxypropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nonoxypropan-1-amine, a member of the alkoxypropylamine family, is a long-chain primary amine with potential applications in various industrial and chemical processes. While specific research on this exact molecule is limited in publicly available literature, its structure suggests utility as a surfactant, corrosion inhibitor, and chemical intermediate. This guide provides a comprehensive overview of its probable synthesis, predicted properties, and potential applications, drawing parallels from closely related and commercially significant alkoxypropylamines. The historical context is framed within the broader development of ether amines.

Introduction

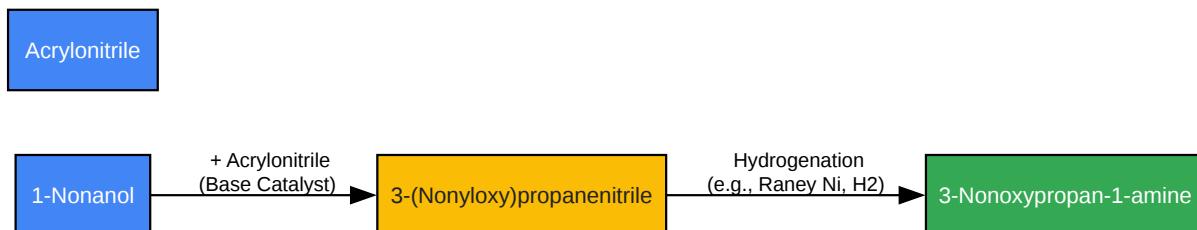
3-Nonoxypropan-1-amine, with the chemical structure $\text{CH}_3(\text{CH}_2)_8\text{OCH}_2(\text{CH}_2)_2\text{NH}_2$, belongs to a class of compounds known as ether amines. These molecules are characterized by an ether linkage and a terminal amine group, a combination that imparts amphiphilic properties, making them valuable in a range of industrial applications. The long nonyl (C_9) alkyl chain provides significant hydrophobicity, while the primary amine group introduces a hydrophilic character. This dual nature suggests potential uses as surfactants, emulsifiers, and corrosion inhibitors.

While direct historical accounts of the discovery of **3-nonoxypropan-1-amine** are not readily available, its existence can be inferred from the well-established chemistry of alkoxypropylamines, which have been subjects of industrial synthesis since at least the mid-20th century. A 1968 study by P. Schenone and G. Minardi on "[3-alkoxypropylamines and derivatives]" indicates that this class of compounds has been an area of chemical investigation for a considerable time[1].

Synthesis

The most industrially viable and commonly cited method for the synthesis of 3-alkoxypropan-1-amines is a two-step process involving the cyanoethylation of an alcohol followed by the hydrogenation of the resulting nitrile.

General Synthetic Pathway


The synthesis of **3-nonoxypropan-1-amine** can be logically presumed to follow this well-documented pathway for ether amines[2].

Step 1: Cyanoethylation of 1-Nonanol

1-Nonanol is reacted with acrylonitrile in the presence of a basic catalyst, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, to form 3-(nonyloxy)propanenitrile.

Step 2: Hydrogenation of 3-(Nonyloxy)propanenitrile

The resulting 3-(nonyloxy)propanenitrile is then hydrogenated to yield **3-nonoxypropan-1-amine**. This reduction is typically carried out using a catalyst such as Raney nickel or a cobalt-based catalyst under a hydrogen atmosphere.

[Click to download full resolution via product page](#)**Figure 1:** General synthetic pathway for 3-Nonoxypropan-1-amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of similar alkoxypropylamines[2].

Materials:

- 1-Nonanol
- Acrylonitrile
- Potassium Hydroxide (catalyst)
- Raney Nickel (hydrogenation catalyst)
- Anhydrous solvent (e.g., toluene)
- Hydrogen gas

Procedure:

Part 1: Synthesis of 3-(Nonyloxy)propanenitrile

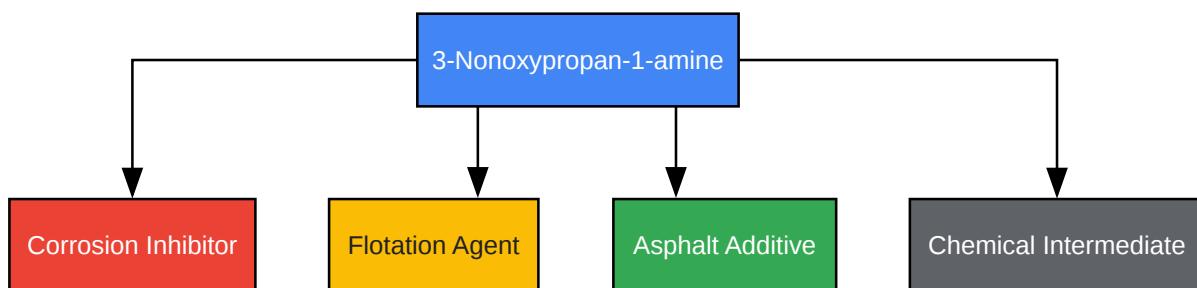
- To a reaction vessel containing 1-nonanol, add a catalytic amount of potassium hydroxide.
- Heat the mixture to a specified reaction temperature (typically between 45-70°C).
- Slowly add acrylonitrile to the reaction mixture while maintaining the temperature. The molar ratio of acrylonitrile to 1-nonanol is typically kept close to stoichiometric (0.9 to 1.2 equivalents)[2].
- After the addition is complete, continue stirring at the reaction temperature until the reaction is complete (monitored by techniques such as GC or TLC).

- The resulting 3-(nonyloxy)propanenitrile can be used in the next step without extensive purification.

Part 2: Synthesis of **3-Nonoxypalan-1-amine**

- Transfer the crude 3-(nonyloxy)propanenitrile to a high-pressure reactor.
- Add a slurry of Raney nickel catalyst in a suitable solvent.
- Pressurize the reactor with hydrogen gas to the desired pressure.
- Heat the mixture to the reaction temperature and maintain vigorous stirring.
- Monitor the reaction progress by measuring hydrogen uptake.
- Once the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
- The resulting **3-nonoxypropan-1-amine** can be purified by distillation under reduced pressure.

Physicochemical Properties (Predicted)


While experimental data for **3-nonoxypropan-1-amine** is scarce, its properties can be predicted based on its structure and data from its isomer, 3-(isononyloxy)propan-1-amine[3].

Property	Predicted Value/Description
Molecular Formula	C ₁₂ H ₂₇ NO
Molecular Weight	201.35 g/mol
Appearance	Likely a colorless to pale yellow liquid ^[3]
Boiling Point	Expected to be high, likely >200°C at atmospheric pressure.
Solubility	Sparingly soluble in water, soluble in organic solvents.
pKa (of conjugate acid)	Estimated to be around 10, typical for primary amines.

Potential Applications

The applications of **3-nonoxypropan-1-amine** can be inferred from the known uses of similar long-chain alkoxypropylamines.

- **Corrosion Inhibitor:** The amine group can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. Long-chain alkoxypropylamines are mentioned as components in corrosion-inhibiting formulations^{[4][5]}.
- **Flotation Agent:** In the mining industry, compounds like its isomer, 3-(isononyloxy)propan-1-amine, are used as flotation agents to selectively separate minerals from ore^[3].
- **Asphalt Additive:** The amphiphilic nature of this molecule could make it a useful additive in asphalt formulations to improve adhesion and act as an emulsifier.
- **Chemical Intermediate:** It can serve as a building block for the synthesis of more complex molecules, such as surfactants, dyes, and agricultural chemicals. For example, it can be a precursor for the synthesis of quaternary ammonium compounds, which have a wide range of applications as biocides and phase transfer catalysts.

[Click to download full resolution via product page](#)

Figure 2: Potential applications of **3-Nonoxypalan-1-amine**.

Historical Context and Related Compounds

The development of ether amines is intrinsically linked to the advancement of industrial organic chemistry. The foundational Williamson ether synthesis, established by Alexander Williamson in 1850, provided the chemical principles for forming the ether bond[6]. However, the large-scale production of alkoxypropylamines likely began with the industrial availability of key raw materials like long-chain alcohols and acrylonitrile.

The isomer, 3-(isononyloxy)propan-1-amine (CAS 29317-52-0), is a commercially produced chemical used as a flotation agent in the mining industry[3]. This indicates a market for C₉-alkoxypropylamines. Patents also describe the use of related compounds, such as di-(n-3-nonyloxy-n-propyl)-amine, in multifunctional additive packages, for example, as corrosion inhibitors[5].

The study of aryloxy-propanamines, such as fluoxetine and tomoxetine, in the pharmaceutical sector highlights the biological relevance of the 3-oxypropanamine scaffold, although these are structurally and functionally distinct from the aliphatic **3-Nonoxypalan-1-amine**[7].

Conclusion

3-Nonoxypalan-1-amine is a molecule with significant potential in various industrial applications, primarily due to its amphiphilic nature. While direct documentation of its discovery and history is limited, its synthesis can be reliably predicted based on well-established industrial processes for producing ether amines. Its properties and applications are likely to be similar to those of other long-chain alkoxypropylamines, which are used as corrosion inhibitors, flotation agents, and chemical intermediates. Further research into the specific properties and

performance of **3-nonoxypropan-1-amine** would be beneficial to fully realize its potential in these and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [3-alkoxypropylamines and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6576794B2 - Process for production of ether amine - Google Patents [patents.google.com]
- 3. 1-Propanamine, 3-(isononyloxy)- | C12H27NO | CID 121810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20220025262A1 - Multifunctional additive compounds - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. US5023269A - 3-aryloxy-3-substituted propanamines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of 3-Nonoxypropan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15181736#discovery-and-history-of-3-nonoxypropan-1-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com